L-Histidine-15N (hydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-15N (hydrochloride hydrate): is a stable isotope-labeled compound of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used extensively in scientific research. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Histidine-15N (hydrochloride hydrate) is synthesized by incorporating nitrogen-15 into L-Histidine hydrochloride hydrate. The process involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis of L-Histidine .
Industrial Production Methods: The industrial production of L-Histidine-15N (hydrochloride hydrate) typically involves the fermentation of microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. This is followed by the extraction and purification of the labeled L-Histidine .
Chemical Reactions Analysis
Types of Reactions: L-Histidine-15N (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents like acyl chlorides and anhydrides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine derivatives with modified imidazole rings .
Scientific Research Applications
L-Histidine-15N (hydrochloride hydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein structure and function studies using techniques like NMR spectroscopy.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes .
Mechanism of Action
The mechanism of action of L-Histidine-15N (hydrochloride hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The nitrogen-15 label provides a unique marker that can be detected using various analytical techniques, such as NMR spectroscopy. This helps in understanding the dynamics and interactions of histidine in biological systems .
Comparison with Similar Compounds
L-Histidine-13C6,15N3 (hydrochloride hydrate): Labeled with both carbon-13 and nitrogen-15.
L-Histidine-15N3 (hydrochloride monohydrate): Labeled with three nitrogen-15 atoms
Uniqueness: L-Histidine-15N (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies involving nitrogen metabolism and protein dynamics. Its stable isotope labeling allows for precise tracking and quantification in various research applications .
Biological Activity
L-Histidine-15N (hydrochloride hydrate) is a stable isotope-labeled form of the amino acid L-Histidine, distinguished by the incorporation of the nitrogen-15 isotope. This compound plays a vital role in various biological processes, including protein synthesis, enzyme function, and metabolic pathways. The unique isotopic labeling allows researchers to conduct detailed studies on metabolic dynamics and protein interactions through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Chemical Formula : C₆H₉N₃O₂·HCl·H₂O
- Molecular Weight : Approximately 212.61 g/mol
- Appearance : White crystalline powder, soluble in water
- Purity : Typically ≥ 98% .
Biological Functions
L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. Its biological activities include:
- Protein Synthesis : It serves as a building block for proteins, contributing to structural and functional roles in cells.
- Histamine Production : L-Histidine is a precursor for histamine, a neurotransmitter involved in immune responses and gastric acid secretion.
- Metal Coordination : The imidazole side chain of histidine can coordinate metal ions, which is crucial for enzyme activity and protein stability .
Metabolic Pathways
The incorporation of nitrogen-15 into L-Histidine allows researchers to trace its metabolic pathways effectively. Studies utilizing L-Histidine-15N have shown:
- Enhanced Tracking in Metabolism : The nitrogen-15 label facilitates the tracing of histidine's incorporation into proteins and its subsequent effects on biological functions.
- Dynamic Studies : NMR spectroscopy reveals insights into the mobility and interactions of histidine side chains within proteins .
Study 1: Histidine's Role in Cellular Uptake of Hydrogen Peroxide
A study investigated the interaction between L-Histidine and hydrogen peroxide (H₂O₂). It was found that L-Histidine enhances the clastogenic effects of H₂O₂ by promoting its uptake into cells. The study demonstrated that cells treated with a combination of L-Histidine and H₂O₂ exhibited increased formation of oxidative DNA damage markers compared to those treated with H₂O₂ alone. This suggests that active transport mechanisms are involved in the enhanced cellular uptake facilitated by L-Histidine .
Study 2: NMR Analysis of Histidine Side Chains
Another research focused on the mobility of histidine side chains using 15N NMR spectroscopy. The findings indicated that certain histidine residues exhibit restricted mobility when interacting with zinc ions in DNA-binding proteins. This restriction is crucial for understanding how histidine contributes to protein-DNA interactions and overall protein function .
Research Findings Summary
Properties
Molecular Formula |
C6H12ClN3O3 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |
InChI Key |
CMXXUDSWGMGYLZ-KFNDHIBDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.